molecular formula C12H17NO B12116691 3-Dimethylamino-1-(4-methylphenyl)-1-propanone

3-Dimethylamino-1-(4-methylphenyl)-1-propanone

Cat. No.: B12116691
M. Wt: 191.27 g/mol
InChI Key: CDRIHKYUUKWROD-UHFFFAOYSA-N
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Description

3-Dimethylamino-1-(4-methylphenyl)-1-propanone is an organic compound with the molecular formula C12H17NO It is a ketone derivative that features a dimethylamino group and a methylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-methylacetophenone with dimethylamine in the presence of a suitable catalyst. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using standard techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-1-(4-methylphenyl)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

3-Dimethylamino-1-(4-methylphenyl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-phenyl-1-propanone: Similar structure but lacks the methyl group on the phenyl ring.

    3-Dimethylamino-1-(4-chlorophenyl)-1-propanone: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    3-Dimethylamino-1-(4-methoxyphenyl)-1-propanone: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

3-Dimethylamino-1-(4-methylphenyl)-1-propanone is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interactions with other molecules and its overall properties .

Properties

IUPAC Name

3-(dimethylamino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRIHKYUUKWROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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